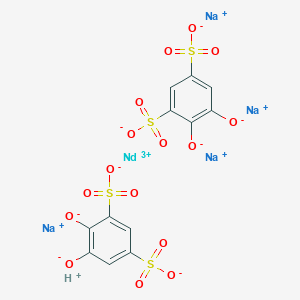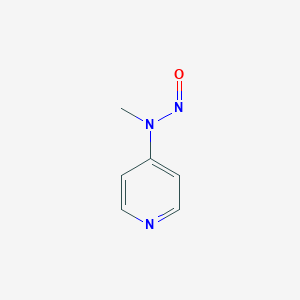
2,4,6,8-tetranitro-4aH-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-tetranitro-4aH-carbazole (TNOC) is a nitroaromatic compound that has been widely studied for its potential applications in various fields such as energetic materials, electronics, and medicine. TNOC has a unique structure that makes it attractive for use in various applications.
Mecanismo De Acción
The mechanism of action of 2,4,6,8-tetranitro-4aH-carbazole is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4,6,8-tetranitro-4aH-carbazole is its high energy content, which makes it attractive for use as an energetic material. However, its toxicity and potential for explosive decomposition pose a significant risk in laboratory experiments. Additionally, its high reactivity and instability make it difficult to handle and store.
Direcciones Futuras
Future research on 2,4,6,8-tetranitro-4aH-carbazole could focus on its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, research could be conducted to explore its potential use in electronic devices, such as OLEDs and solar cells. Finally, further investigation into its biochemical and physiological effects could provide insights into its potential therapeutic applications.
Métodos De Síntesis
2,4,6,8-tetranitro-4aH-carbazole can be synthesized by several methods, including the nitration of carbazole or the reaction of 2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane (TNABO) with a strong base. The latter method is preferred due to its high yield and purity.
Aplicaciones Científicas De Investigación
2,4,6,8-tetranitro-4aH-carbazole has been extensively studied for its potential use as an energetic material due to its high energy content and stability. It has also been investigated for its use in electronic devices such as OLEDs and solar cells. Additionally, this compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
16211-09-9 |
|---|---|
Fórmula molecular |
C12H5N5O8 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2,4,6,8-tetranitro-4aH-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11-8(13-12(7)10(4-5)17(24)25)2-6(15(20)21)3-9(11)16(22)23/h1-4,11H |
Clave InChI |
QCUWCUZSFNSYQW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2,4,6,8-Tetranitro-4aH-carbazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















